molecular formula C13H16FNO B11883730 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine CAS No. 786627-81-4

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine

Cat. No.: B11883730
CAS No.: 786627-81-4
M. Wt: 221.27 g/mol
InChI Key: XWJBNFNGCQNNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is a chemically synthesized small molecule featuring an azetidine ring linked to a fluorinated indane core. Azetidines are saturated four-membered nitrogen heterocycles that are increasingly valued in medicinal chemistry as versatile scaffolds and bioisosteres, often used to improve the physicochemical and metabolic properties of drug candidates (see, for example, general reviews on azetidine applications). The specific structural motifs present in this compound—particularly the azetidine oxygen-linked to an aromatic system—are commonly found in ligands for central nervous system (CNS) targets, such as various serotonin and dopamine receptor subtypes. Researchers can utilize this compound as a critical building block for the synthesis of novel bioactive molecules, as a potential ligand in receptor binding assays, or as a tool compound for probing biological pathways. The fluorine atom and the methyl group on the indane ring can be strategically employed to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own safety assessments and experiments to determine the compound's specific mechanism of action and full research value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

786627-81-4

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine

InChI

InChI=1S/C13H16FNO/c1-8-2-3-11-12(8)4-9(14)5-13(11)16-10-6-15-7-10/h4-5,8,10,15H,2-3,6-7H2,1H3

InChI Key

XWJBNFNGCQNNJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=C(C=C2OC3CNC3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper(I)-mediated oxidative addition–reductive elimination cycle. Key components include:

  • Catalyst : Copper(I) iodide (5–10 mol%)

  • Ligand : N,N'-dimethylethylenediamine (20–30 mol%)

  • Base : Cesium carbonate (2–3 equiv)

  • Solvent : 1,4-Dioxane or toluene

  • Temperature : 80–100°C

  • Duration : 3–6 hours under inert atmosphere

A representative procedure involves heating 6-bromo-4-fluoro-1-methylindan-1-one (1.0 equiv) with 3-hydroxyazetidine (1.2 equiv) in the presence of CuI, Cs₂CO₃, and N,N'-dimethylethylenediamine in 1,4-dioxane at 80°C for 4 hours. The product is purified via silica gel chromatography (ethyl acetate/heptane) or preparative HPLC.

Table 1: Optimization of Ullmann Coupling Conditions

ParameterRange TestedOptimal ValueYield (%)
Catalyst Loading5–15 mol%10 mol%78
Ligand Equiv1.0–2.51.582
Temperature (°C)70–1108085
Reaction Time (h)2–8478

Nucleophilic Aromatic Substitution (SNAr) with Azetidine

Nucleophilic displacement of a halogen or sulfonate group on the indene core by azetidine provides an alternative route. This method requires electron-deficient aromatic systems to facilitate the SNAr mechanism.

Substrate Preparation

6-Fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl triflate is synthesized by treating 6-fluoro-1-methylindan-4-ol with triflic anhydride. This triflate intermediate reacts with azetidine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).

Table 2: SNAr Reaction Performance

Leaving GroupSolventTemperature (°C)Time (h)Yield (%)
TriflateDMF1001265
BromideDMSO1201858
TosylateNMP902472

The triflate variant offers superior reactivity due to its strong electron-withdrawing nature.

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH2545
NaBH₃CNTHF4068
BH₃·THFDCM052

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction enables ether formation between 6-fluoro-1-methylindan-4-ol and 3-hydroxyazetidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Key Considerations

  • Stoichiometry : 1.2 equiv of both DEAD and PPh₃ relative to the alcohol.

  • Solvent : THF or DMF at 0–25°C.

  • Yield : Typically 70–85% after column chromatography.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Ullmann CouplingHigh regioselectivityRequires inert conditions75–85
SNArScalableElectron-deficient substrate55–72
Reductive AminationMild conditionsLow yields for bulky amines45–68
MitsunobuNo pre-functionalizationCostly reagents70–85

Scalability and Industrial Feasibility

Ullmann coupling and Mitsunobu reactions are preferred for large-scale synthesis due to reproducible yields (>75%) and compatibility with continuous flow systems. Industrial protocols often replace Cs₂CO₃ with K₃PO₄ to reduce costs without sacrificing efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine-Oxygen Site

The oxygen atom connecting the azetidine and indene moieties participates in nucleophilic substitution reactions. Key findings include:

Reaction Conditions and Outcomes

SubstrateNucleophileConditionsProductYieldSource
Target compoundGrignard reagentsTHF, −78°C to RTAzetidine derivatives with alkyl chains45–60%
Target compoundSodium hydrideDMF, 80°C, 12 hrDeprotonated intermediates for coupling70%

This reactivity is exploited in synthesizing analogs for pharmacological studies.

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or reductive conditions:

Key Observations

  • Acid-Catalyzed Hydrolysis : Exposure to HCl (6M) at 100°C for 6 hours results in cleavage of the azetidine ring, forming a secondary amine and a diol intermediate .

  • Reductive Opening : Using LiAlH₄ in THF yields 3-amino-propanol derivatives, confirmed via NMR and mass spectrometry .

Mechanistic Pathway

AzetidineHClNH2(CH2)3OH+Indene byproducts[2][9]\text{Azetidine} \xrightarrow{\text{HCl}} \text{NH}_2(\text{CH}_2)_3\text{OH} + \text{Indene byproducts} \quad \text{[2][9]}

Functionalization of the Fluorinated Indene Moiety

The fluorine atom at the 6-position of the indene ring enables electrophilic aromatic substitution (EAS):

Reaction Table

Reaction TypeReagentsConditionsMajor ProductSelectivitySource
NitrationHNO₃/H₂SO₄0°C, 2 hr6-Fluoro-5-nitro-indene derivative85% para
Suzuki CouplingPd(PPh₃)₄, Boronic acidDME/H₂O, 80°C, 24 hrBiaryl-substituted indene60–75%

The fluorine atom directs incoming electrophiles to the para position due to its strong electron-withdrawing effect .

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including CO₂ and fluorinated hydrocarbons . Oxidation with mCPBA at 25°C selectively converts the indene’s dihydro group to a ketone without affecting the azetidine ring .

Degradation Pathway

IndenemCPBAKetone+Azetidine-oxide[2][9]\text{Indene} \xrightarrow{\text{mCPBA}} \text{Ketone} + \text{Azetidine-oxide} \quad \text{[2][9]}

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from non-fluorinated or non-azetidine-containing analogs:

FeatureTarget Compound6-Fluoroindole2-Methylindene Derivatives
Azetidine Ring Stability ModerateN/AN/A
EAS Reactivity High (para-directing)Low (ortho/meta)Moderate
Nucleophilic Substitution High (O-site)LowN/A

Data synthesized from .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • CAS Number : 1823824-06-1
  • Molecular Formula : C13H16FNO
  • Molecular Weight : 225.28 g/mol

Its structure is characterized by a four-membered azetidine ring substituted with a fluorinated indene derivative, which enhances its biological activity and stability.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of azetidine derivatives, including 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine, against various cancer cell lines. In particular, the compound has shown promising results in inhibiting the growth of acute myeloid leukemia (AML) cells. The mechanism of action involves interference with cellular pathways that promote cell proliferation and survival.

Case Study : A study demonstrated that fluorinated azetidine derivatives exhibited significant cytotoxicity against the HL60 human tumor cell line. The structure-activity relationship indicated that modifications to the azetidine ring could enhance potency and selectivity against cancer cells .

Drug Design and Development

Azetidines are increasingly employed as scaffolds in drug design due to their unique structural features that can modulate pharmacokinetic properties. The incorporation of fluorine atoms, as seen in this compound, often improves metabolic stability and bioavailability.

Data Table: Comparison of Azetidine Derivatives in Drug Development

CompoundActivityTargetReference
This compoundCytotoxicAML Cells
Azetidine Derivative AAntibacterialStaphylococcus aureus
Azetidine Derivative BAntiviralHIV

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various synthetic routes that involve phosphine-catalyzed reactions. These methods allow for the generation of polyfunctionalized azetidines that can serve as precursors for further chemical modifications.

Case Study : A recent publication detailed a phosphine-promoted tandem reaction that successfully synthesized a range of fluorinated azetidines with high yields. This method provides a straightforward approach to accessing complex molecular architectures suitable for medicinal applications .

Mechanism of Action

The mechanism of action of 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted indane moiety may enhance binding affinity and specificity, while the azetidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Pharmacokinetic Predictions
Compound LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors Predicted CNS Activity
Target Compound 1.8 35 1 4 High
Belzutifan 2.1 85 2 8 Low
(±)-3-((2-Aminoethyl)amino)...butan-2-ol -0.5 95 5 7 Moderate
4-(((Inden-4-yl)oxy)methyl)benzoic acid 2.5 63 2 5 Low

Notes:

  • The target compound’s lower topological polar surface area (TPSA) and moderate LogP suggest favorable blood-brain barrier penetration compared to belzutifan and polar analogs .
  • High hydrogen-bond donors in (±)-3-((2-Aminoethyl)amino)... reduce passive diffusion .

Biological Activity

3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C13_{13}H16_{16}FNO, with a molecular weight of approximately 221.271 g/mol. The compound features an azetidine ring linked to a fluorinated indene moiety, which may confer distinct pharmacological properties.

The compound's reactivity is influenced by the azetidine ring and the fluorine atom. It can undergo nucleophilic substitutions and electrophilic reactions, making it a candidate for further functionalization in synthetic organic chemistry. The presence of the fluorinated indene structure is often associated with enhanced lipophilicity and metabolic stability, which are desirable traits in drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory pathways.
  • Analgesic Properties : The potential for pain relief has been noted, although specific mechanisms remain to be elucidated through further research.

Table 1: Comparative Biological Activities of Similar Compounds

Compound Name Structure Highlights Biological Activity
6-FluoroindoleFluoroindole structureNeuroactive properties
Azetidinyl derivativesVarious substitutions on azetidineDiverse biological activities
2-Methylindene derivativesMethyl group on indeneEnhanced stability and reactivity

The precise mechanism of action for this compound is still under investigation. However, interaction studies involving molecular docking simulations and in vitro assays are essential for understanding its pharmacodynamics. Initial findings suggest that the compound may modulate inflammatory responses by engaging with specific targets within cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Cytotoxic Activity : A study demonstrated potent cytotoxic activity against metastatic colorectal cancer (mCRC) using related compounds that target microtubules, indicating potential anti-cancer applications for similar structures .
  • Synergistic Effects : Research indicated that certain derivatives exhibited synergistic effects when combined with standard chemotherapy agents like oxaliplatin, suggesting enhanced therapeutic windows .

Future Directions

Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future study include:

  • In Vivo Studies : Conducting animal model experiments to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound through advanced molecular biology techniques.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine?

Methodological Answer:

  • Synthesis : Adapt ester hydrolysis protocols from analogous indenyl-oxy compounds. For example, use THF/water with LiOH (2–3 eq.) at 50–60°C for 12–24 hours to cleave ester precursors. Post-reaction, neutralize with HCl, extract with EtOAc, and dry over Na₂SO₄ .
  • Purification : Employ silica gel column chromatography with gradients of n-Hexane/EtOAc (e.g., 85:15 to 70:30) to isolate the product. Crystallization in n-Hexane can enhance purity .
  • Characterization :
    • 1H/13C NMR : Expect azetidine ring protons at δ 2.5–3.5 ppm and indenyl protons at δ 6.5–7.2 ppm. Fluorine substituents deshield adjacent protons (e.g., δ 6.8–7.0 ppm for H-5 in 6-fluoro derivatives) .
    • HRMS : Calculate exact mass (C₁₃H₁₅FNO = 220.1141 g/mol). Use ESI+ or MALDI-TOF for validation, targeting [M+H⁺] at m/z 221.1218 .

Q. How can column chromatography conditions be optimized for purifying this compound?

Methodological Answer:

  • Mobile Phase : Use n-Hexane/EtOAc (85:15) with 1–2% HOAc to minimize tailing. Adjust ratios based on TLC Rf values (target Rf = 0.3–0.5) .
  • Column Dimensions : For 100 mg crude product, a 20 cm × 2 cm silica column (230–400 mesh) ensures adequate separation.
  • Recrystallization : Post-column purification, dissolve in minimal n-Hexane at 50°C, cool to 4°C, and filter to obtain crystalline product (yield: 70–86% in analogous syntheses) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s target interactions and binding affinity?

Methodological Answer:

  • Target Identification : Use structural analogs (e.g., HIF-2α inhibitors like PT2385) to hypothesize targets. Align indenyl-oxy scaffolds with protein binding pockets (e.g., PAS-B domain of HIF-2α) via PyMOL or Maestro .
  • Molecular Docking : Perform docking studies with AutoDock Vina or Schrödinger. Optimize poses by prioritizing hydrogen bonds (e.g., azetidine oxygen with Arg247) and hydrophobic interactions (indenyl with Phe252) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Monitor RMSD (<2 Å) and binding free energy (MM-GBSA: ΔG < −30 kcal/mol) .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • HIF-2α Inhibition : Use luciferase reporter assays in ccRCC cell lines (e.g., 786-O). Treat cells with 1–50 µM compound and measure luminescence (EC₅₀ ≈ 27 nM for PT2385 analogs) .
  • Cytotoxicity : Screen in normal renal cells (e.g., HK-2) via MTT assay. Compare IC₅₀ values to establish selectivity (>10-fold difference preferred) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Aim for t₁/₂ > 60 minutes .

Q. How can researchers resolve contradictions in activity data across assays?

Methodological Answer:

  • Orthogonal Validation : Combine binding assays (SPR, ITC) with functional readouts (qPCR for HIF-2α target genes like VEGF). Discrepancies may arise from off-target effects or assay sensitivity .
  • Stereochemical Analysis : Verify enantiopurity via chiral HPLC. For example, use a Chiralpak AD-H column (heptane/EtOH 90:10) to separate enantiomers, as stereochemistry critically impacts potency .
  • Dose-Response Curves : Repeat assays with 8–12-point dilution series (0.1–100 µM) to confirm EC₅₀/IC₅₀ trends. Use GraphPad Prism for sigmoidal curve fitting .

Q. How does fluorination at the 6-position influence pharmacological properties?

Methodological Answer:

  • Potency : Fluorine’s electronegativity enhances hydrogen bonding (e.g., with Tyr281 in HIF-2α). In PT2385, 2,2-difluoro substitution improved binding ΔG by −2.3 kcal/mol .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Compare t₁/₂ in microsomes: fluorinated analogs show 2–3× longer t₁/₂ vs. non-fluorinated .
  • LogP : Calculate via ChemDraw. Fluorine increases logP by ~0.5 units, enhancing membrane permeability (optimal logP = 2–3) .

Q. What strategies improve bioavailability and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Prodrug Design : Esterify azetidine hydroxyl to increase lipophilicity (e.g., acetyl prodrugs). Hydrolyze in plasma via esterases .
  • PK/PD Profiling : Administer 10 mg/kg orally to rodents. Measure Cmax (µM) and AUC (h·µM) via LC-MS. Target brain/plasma ratio >0.3 for CNS indications .
  • Co-solvents : Formulate with 10% PEG-400/5% Tween-80 to enhance solubility (>1 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.